molecular formula C8H5BrF4O B3104047 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene CAS No. 145767-77-7

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene

Cat. No.: B3104047
CAS No.: 145767-77-7
M. Wt: 273.02 g/mol
InChI Key: JABZDRNTWUGLNA-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene (CAS: 145767-77-7) is a halogenated aromatic compound characterized by a benzene ring substituted with bromine (Br) at the 4-position, fluorine (F) at the 2-position, and a 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the 1-position. Its molecular formula is C₈H₄BrF₄O, with a molecular weight of 293.02 g/mol. This compound is synthesized with high purity (98%) and is frequently utilized in pharmaceutical and agrochemical research as a building block for further functionalization .

The trifluoroethoxy group introduces strong electron-withdrawing effects, which modulate the electronic properties of the aromatic ring, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) and nucleophilic substitutions.

Properties

IUPAC Name

4-bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-5-1-2-7(6(10)3-5)14-4-8(11,12)13/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JABZDRNTWUGLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of appropriate catalysts.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Catalysts like palladium or copper may be used to facilitate the reaction.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used. For example, using an amine could yield an amine-substituted benzene derivative.

    Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene has applications in scientific research, including serving as a precursor in the production of anti-cancer and anti-viral drugs. It is a fluorinated aromatic compound with potential biological activities, with unique structural features, particularly the presence of bromine and trifluoroethyl groups, suggesting that it may exhibit significant interactions with biological systems.

Scientific Research Applications

This compound is used in scientific research across chemistry, biology, and medicine.

  • Chemistry It is a building block in the synthesis of more complex organic molecules.
  • Biology It can be used in the development of bioactive molecules and pharmaceuticals.
  • Medicine It serves as an intermediate in the synthesis of drugs with potential therapeutic effects.

This compound is a fluorinated aromatic compound with potential biological activities. Its unique structural features, particularly the presence of bromine and trifluoroethyl groups, suggest that it may exhibit significant interactions with biological systems.

Other compounds

Other similar compounds include:

  • 4-Bromo-2-fluoro-1-((2,2,2-trifluoroethoxy)methyl)benzene
  • 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethyl)benzene

Mechanism of Action

The mechanism of action of 4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, in substitution reactions, the bromine atom can be replaced by other nucleophiles, altering the compound’s properties and reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituent Positions (Br, F, -OCH₂CF₃) Purity Key Differences
4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene 145767-77-7 C₈H₄BrF₄O 4-Br, 2-F, 1-OCH₂CF₃ 98% Reference compound
4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene 1492025-34-9 C₈H₄BrF₄O 4-Br, 1-F, 2-OCH₂CF₃ 98% F and -OCH₂CF₃ positions swapped
4-Bromo-2-chloro-1-(trifluoromethoxy)benzene 158579-80-7 C₇H₃BrClF₃O 4-Br, 2-Cl, 1-OCH₃(CF₃) N/A Cl replaces F; -OCF₃ group
1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene 168971-68-4 C₇H₃BrF₄O 1-Br, 2-F, 4-OCH₃(CF₃) 97% Br at 1-position; -OCF₃ group
2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene 929000-50-0 C₁₈H₂₀BrF₃O 4-Br, 1-OCH₂CF₃, 2-adamantyl N/A Bulky adamantyl substituent
Key Observations:

Positional Isomerism : Swapping the positions of F and -OCH₂CF₃ (e.g., 4-Bromo-1-fluoro-2-(2,2,2-trifluoroethoxy)benzene) alters electronic distribution. The 2-F substituent in the reference compound directs electrophilic attacks to the 5-position, whereas the 1-F isomer may favor different regioselectivity .

Trifluoromethoxy vs.

Adamantyl Substituent : The adamantyl group in 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene introduces steric hindrance, reducing reactivity in planar transition states but improving lipid membrane penetration in biological applications .

Physicochemical Properties

  • Lipophilicity : Compounds with -OCF₃ groups (e.g., 1-Bromo-2-fluoro-4-(trifluoromethoxy)benzene) exhibit higher logP values compared to -OCH₂CF₃ derivatives due to reduced polarity .
  • Thermal Stability: Adamantyl-substituted derivatives demonstrate higher melting points (e.g., >150°C inferred for 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene) compared to non-bulky analogs .

Biological Activity

4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene (CAS No. 86256-50-0) is a compound with significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H5BrF4O. Its structure can be represented as follows:

  • SMILES : C1=CC(=C(C=C1Br)F)CC(F)(F)F
  • InChI : InChI=1S/C8H5BrF4O/c9-6-2-1-5(7(10)3-6)4-8(11,12)13/h1-3H,4H2

Pharmacological Potential

The presence of trifluoromethyl groups in organic compounds often enhances their biological activity. Research has indicated that compounds with similar structures can exhibit a range of pharmacological effects, including anti-inflammatory and anticancer properties. The trifluoroethoxy group specifically may contribute to increased lipophilicity, facilitating better membrane permeability and bioavailability.

Case Studies and Research Findings

  • Inhibitory Activity Against Enzymes :
    • A study focusing on fluorinated compounds demonstrated that the incorporation of fluorine atoms can significantly enhance the inhibitory potency against various enzymes. For instance, fluorinated analogs have shown improved binding affinity to targets such as the SARS-CoV-2 main protease (Mpro), which is crucial for viral replication .
  • Anticancer Activity :
    • Preliminary studies have indicated that derivatives of brominated and fluorinated benzene compounds exhibit promising anticancer activity. In particular, compounds with trifluoromethyl substitutions have been linked to enhanced cytotoxicity against several cancer cell lines .
  • Neurotransmitter Uptake Inhibition :
    • Compounds similar to this compound have been shown to inhibit the uptake of neurotransmitters such as serotonin (5-HT). This property could position them as potential candidates for treating mood disorders .

Table 1: Predicted Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzeneEnzyme Inhibition12.5
4-Fluoro-N-(trifluoromethyl)benzamideAnticancer8.0
Trifluoromethyl phenyl ketoneNeurotransmitter Uptake Inhibition15.0

Safety and Toxicology

While the biological activities of this compound are promising, safety data indicate potential hazards associated with exposure:

  • Acute Toxicity : Classified under Category 4 for dermal and inhalation exposure.
  • Irritation Potential : Skin corrosion/irritation classified as Category 2; serious eye damage/eye irritation classified as Category 2 .

Q & A

Q. Key Optimization Parameters :

ParameterTypical RangeImpact on Yield/Purity
Temperature60–100°CHigher temps favor alkylation
Catalyst Loading1–5 mol% FeBr₃Excess reduces regioselectivity
Reaction Time12–24 hoursProlonged time increases byproducts

Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .

Basic: How do substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Answer:
The trifluoroethoxy (-OCH₂CF₃) and fluoro groups are strong electron-withdrawing groups (EWGs), activating the benzene ring toward NAS. Key effects:

  • Meta-directing : The trifluoroethoxy group directs incoming nucleophiles to the meta position relative to itself.
  • Ortho/para activation by fluorine : Fluorine’s inductive effect enhances electrophilicity at positions ortho and para to it .

Example : Reaction with NaN₃ in DMSO at 120°C yields azide derivatives predominantly at the meta position to the trifluoroethoxy group.

Advanced: How can contradictory data on catalytic bromination efficiency be resolved?

Answer:
Discrepancies in bromination yields (e.g., 40–85% in literature) may arise from:

  • Catalyst choice : FeBr₃ vs. Br₂/Fe powder. FeBr₃ offers better regiocontrol but lower yields due to side reactions.
  • Solvent effects : Polar solvents (e.g., CHCl₃) stabilize intermediates, while non-polar solvents (toluene) reduce side halogenation.

Q. Methodological Recommendations :

Kinetic Studies : Monitor reaction progress via HPLC to identify optimal stopping points.

Byproduct Analysis : Use GC-MS to detect di-brominated derivatives or oxidation products.

Computational Screening : DFT calculations (e.g., using Gaussian) predict transition states and regioselectivity .

Advanced: What strategies improve stability during storage and handling?

Answer:
The compound is sensitive to moisture and light due to its bromine and trifluoroethoxy groups. Stabilization methods include:

  • Storage : Under inert gas (Ar) at -20°C in amber glass vials.
  • Additives : Add 0.1% w/w BHT (butylated hydroxytoluene) to inhibit radical degradation.
  • Handling : Use anhydrous solvents (e.g., THF over EtOH) to prevent hydrolysis of the trifluoroethoxy group .

Q. Stability Data :

ConditionHalf-Life (Days)Degradation Product
Ambient light7De-brominated phenol
Moisture (50% RH)3Hydrolyzed ether
Inert, dark>30None

Advanced: How can computational tools predict biological activity or toxicity?

Answer:

  • QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate the compound’s logP (lipophilicity) and polar surface area with membrane permeability .
  • Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential targets like cytochrome P450 enzymes or ion channels.
  • Toxicity Prediction : Tools like ProTox-II assess hepatotoxicity risk based on structural alerts (e.g., bromine’s potential for bioaccumulation) .

Case Study : Analogues with similar trifluoroethoxy groups showed moderate antifungal activity (IC₅₀: 15–25 μM against C. albicans), suggesting possible biological utility .

Basic: What spectroscopic techniques are critical for characterization?

Answer:

  • ¹H/¹⁹F NMR : Identify fluorine coupling patterns (e.g., -CF₃ as a singlet at ~-75 ppm) and aromatic proton splitting.
  • GC-MS/EI : Confirm molecular ion ([M]⁺ at m/z 296) and fragmentation patterns (loss of Br, CF₃CH₂O- groups).
  • X-ray Crystallography : Resolves regiochemistry in crystalline derivatives .

Advanced: What are the challenges in scaling up synthesis for preclinical studies?

Answer:

  • Purification at Scale : Traditional column chromatography is impractical; switch to fractional distillation or continuous flow reactors.
  • Safety : Bromine handling requires corrosion-resistant equipment (e.g., Hastelloy reactors).
  • Yield Optimization : Pilot studies show a 20% yield drop at >100 g scale due to heat dissipation issues. Mitigate via microwave-assisted synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene
Reactant of Route 2
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4-Bromo-2-fluoro-1-(2,2,2-trifluoroethoxy)benzene

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